D-Glucitol mono(12-hydroxystearate)
Description
Structure
2D Structure
Properties
CAS No. |
94031-18-2 |
|---|---|
Molecular Formula |
C24H48O8 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h19-21,23-28,30-31H,2-18H2,1H3/t19?,20-,21+,23-,24-/m1/s1 |
InChI Key |
IGIPFDRIGNFVLG-GYCSINLISA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Pathways and Advanced Preparation Methodologies
Chemical Synthesis of D-Glucitol mono(12-hydroxystearate)
The chemical synthesis of D-Glucitol mono(12-hydroxystearate) is primarily achieved through the direct esterification of D-glucitol and 12-hydroxystearic acid. wipo.int This process involves the formation of an ester bond between a hydroxyl group of the sorbitol molecule and the carboxyl group of the fatty acid.
Esterification Reaction Mechanisms and Reaction Conditions
The esterification reaction is typically conducted at elevated temperatures, often in the range of 180-215°C. researchgate.net The reaction can be carried out with or without a catalyst, though the use of a catalyst is common to improve reaction rates and yields. wipo.int The process generally proceeds without the need for large quantities of organic solvents. wipo.int The progress of the reaction can be monitored by measuring the amount of water produced or by determining the acid number of the reaction mixture. google.com
A general representation of the esterification reaction is as follows:
D-Glucitol + 12-Hydroxystearic Acid ⇌ D-Glucitol mono(12-hydroxystearate) + Water
The reaction conditions, such as temperature, pressure, and reaction time, are critical parameters that influence the outcome of the synthesis. For instance, condensation is often performed at pressures ranging from 5 mbar to normal pressure and at temperatures between 60 to 220°C, with reaction times of 2 to 25 hours. google.com
Influence of Catalytic Systems on Reaction Efficiency and Selectivity
Various catalytic systems have been explored to enhance the efficiency and selectivity of the esterification process. Homogeneous acid catalysts like p-toluenesulfonic acid, sulfuric acid, and phosphoric acid have been traditionally used. researchgate.netgoogle.com However, these catalysts can lead to challenges in downstream separation and generate acidic waste. researchgate.net
To address these issues, solid acid catalysts have been investigated. Zeolites and other mesoporous materials have shown promise as heterogeneous catalysts for the esterification of polyols like sorbitol. researchgate.net For example, large-pore zeolites such as faujasite and Beta have demonstrated activity in the esterification of glycerol (B35011) with fatty acids, a reaction analogous to sorbitol esterification. researchgate.net The use of solid acid catalysts can simplify the purification process and minimize environmental concerns. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High reaction rates | Difficult separation, acidic waste |
| Heterogeneous Acid | Zeolites (Faujasite, Beta), Mesoporous silica | Easy separation, reusable | Potential for lower activity, pore size limitations |
| Other | Anhydrous hydrogen chloride | Can be used as a catalyst | Corrosive, requires special handling |
Precursor Sourcing and Derivatization (e.g., from 12-hydroxystearic acid)
The primary precursors for the synthesis of D-Glucitol mono(12-hydroxystearate) are D-glucitol and 12-hydroxystearic acid. D-glucitol, or sorbitol, is a sugar alcohol that can be produced by the hydrogenation of glucose. nih.govnih.gov
12-Hydroxystearic acid is commonly obtained from the hydrolysis of hydrogenated castor oil. google.commdpi.com The crude 12-hydroxystearic acid obtained from this process typically contains about 86% of the desired acid, with the remainder being other saturated fatty acids. google.com For certain applications, further purification of the 12-hydroxystearic acid may be necessary.
In some synthetic strategies, derivatization of the precursors is employed. For example, 12-hydroxystearic acid can be first converted to its methyl ester. google.com This methyl ester can then be reacted with the polyol in a transesterification reaction.
Stereochemical Control and Isomer Considerations in Synthesis
D-Glucitol is a chiral molecule with a specific stereochemical configuration. The synthesis of D-Glucitol mono(12-hydroxystearate) will result in a product with a defined stereochemistry originating from the D-glucitol precursor. uni.lu
During the esterification process, the reaction can occur at any of the hydroxyl groups of the sorbitol molecule, leading to a mixture of positional isomers. The primary hydroxyl groups are generally more reactive than the secondary hydroxyl groups. Controlling the regioselectivity of the esterification to favor a specific hydroxyl group is a significant challenge in chemical synthesis. The reaction conditions and the choice of catalyst can influence the distribution of these isomers. researchgate.net Additionally, under the high temperatures often used for chemical synthesis, sorbitol can undergo dehydration to form sorbitans and isosorbide, which can also be esterified, leading to a more complex product mixture. researchgate.netresearchgate.net
Biocatalytic Synthesis Approaches
Biocatalytic methods, particularly those employing enzymes, offer an alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions.
Enzyme-Mediated Esterification (e.g., Lipase-Catalyzed Reactions)
Lipases are enzymes that can catalyze the esterification of polyols with fatty acids in non-aqueous or low-water environments. researchgate.netmdpi.com This approach has several advantages over chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions (lower temperatures), and reduced by-product formation. nih.govembrapa.br
Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by its commercial name, Novozym 435), are widely used for this purpose. nih.govnih.gov The use of immobilized enzymes facilitates their recovery and reuse, making the process more cost-effective. nih.gov
The enzymatic synthesis can be carried out in various reaction media, including organic solvents or solvent-free systems. nih.gov Recently, deep eutectic solvents (DESs) have emerged as promising green media for lipase-catalyzed reactions. mdpi.comnih.gov These solvents can enhance the solubility of the polar sorbitol and the nonpolar fatty acid, thereby increasing reaction rates. mdpi.com
| Parameter | Chemical Synthesis | Biocatalytic Synthesis |
| Catalyst | Acids (e.g., p-toluenesulfonic acid), Zeolites | Lipases (e.g., Candida antarctica lipase B) |
| Temperature | High (e.g., 180-215°C) | Mild (e.g., 50-60°C) |
| Selectivity | Lower, can lead to a mixture of isomers and by-products | Higher regio- and stereoselectivity |
| Reaction Medium | Often solvent-free or with organic solvents | Organic solvents, solvent-free, deep eutectic solvents |
| By-products | Dehydration products of sorbitol | Minimal by-product formation |
Process Optimization and Scalability for Research Applications
Transitioning from laboratory-scale synthesis to larger quantities for research applications requires careful optimization of reaction conditions and purification methods.
Maximizing the yield and ensuring the purity of D-Glucitol mono(12-hydroxystearate) are critical. Several strategies can be employed:
Substrate Molar Ratio: Optimizing the molar ratio of D-glucitol to 12-hydroxystearic acid is crucial. An excess of one substrate may be used to drive the reaction towards completion. For example, in the synthesis of another ester, a molar excess of the alcohol component was used to compensate for evaporative losses and achieve higher conversion rates. mdpi.com
Enzyme Concentration: The amount of lipase used can significantly impact the reaction rate. Increasing the enzyme concentration can lead to faster reaction times.
Temperature and Agitation: While biocatalytic reactions occur under mild conditions, optimizing the temperature and agitation speed can enhance reaction kinetics without denaturing the enzyme.
Water Removal: The esterification reaction produces water as a byproduct. Efficient removal of this water, for instance, through the use of molecular sieves or by conducting the reaction under vacuum, can shift the equilibrium towards product formation and increase the yield.
Purity management involves minimizing the formation of di- and tri-esters, as well as unreacted starting materials. The high selectivity of lipases helps in this regard, but further purification is often necessary. mdpi.com
After synthesis, a robust purification strategy is essential to isolate D-Glucitol mono(12-hydroxystearate) of high purity. Common techniques include:
Solvent Extraction: To separate the desired ester from unreacted polar substrates like D-glucitol.
Column Chromatography: This is a powerful technique for separating compounds based on their polarity. For D-Glucitol mono(12-hydroxystearate), a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. sielc.com
Chromatographic Analysis:
High-performance liquid chromatography (HPLC) is a standard analytical method for assessing the purity of D-Glucitol mono(12-hydroxystearate) and for quantifying its presence in reaction mixtures. A typical RP-HPLC method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Table 2: HPLC Parameters for D-Glucitol mono(12-hydroxystearate) Analysis
| Parameter | Details | Reference |
| Column | Newcrom R1 (Reverse-phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Notes | For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. The method is scalable for preparative separation. | sielc.com |
Self Assembly and Supramolecular Organization of D Glucitol Mono 12 Hydroxystearate and Analogues
Molecular Self-Assembly Principles
The foundation of the self-assembly of these molecules lies in a delicate balance of intermolecular forces, the inherent chirality of the molecules, and their conformational flexibility.
The self-assembly of D-Glucitol mono(12-hydroxystearate) is primarily governed by a combination of hydrogen bonding and Van der Waals interactions. The numerous hydroxyl (-OH) groups on the D-glucitol head and the single hydroxyl group on the 12-hydroxystearate tail are capable of forming extensive hydrogen bond networks. These directional interactions are crucial for the formation of one-dimensional structures.
Chirality, or the "handedness" of a molecule, plays a pivotal role in dictating the long-range order and morphology of the supramolecular structures formed by D-Glucitol mono(12-hydroxystearate) and its analogues. The presence of stereocenters in the D-glucitol unit and at the C12 position of the hydroxystearate chain introduces a specific three-dimensional arrangement that influences how the molecules pack together.
The flexibility of the long aliphatic chain and the rotatable bonds within the D-glucitol headgroup allow for a range of conformational states. The specific conformation adopted by the molecule is influenced by the surrounding environment and the intermolecular interactions. This conformational freedom is essential for the molecules to arrange themselves into the most thermodynamically stable packed structure.
Formation of Supramolecular Architectures
The principles of self-assembly guide the formation of various higher-order structures, from entangled fibrous networks to discrete aggregates like micelles and lamellae.
A hallmark of many low molecular weight gelators, including analogues of D-Glucitol mono(12-hydroxystearate) like 12-HSA, is their ability to form self-assembled fibrillar networks (SAFINs). researchgate.net These networks are responsible for the gelation of organic liquids at low concentrations. researchgate.netresearchgate.net The process begins with the self-assembly of individual molecules into one-dimensional objects such as fibers, strands, or tapes. researchgate.net
These primary fibrillar structures then interact and entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The formation of these SAFINs is a direct consequence of the directional hydrogen bonding and other intermolecular forces that promote anisotropic growth. researchgate.net The efficiency of gelation and the properties of the resulting gel are highly dependent on factors such as the enantiomeric purity of the gelator and the nature of the solvent. researchgate.netresearchgate.net
In aqueous environments, amphiphilic molecules like D-Glucitol mono(12-hydroxystearate) can form different types of aggregates depending on factors like concentration, temperature, and pH. At low concentrations, they can form micelles, which are spherical or cylindrical aggregates where the hydrophobic stearate (B1226849) tails are sequestered in the core, and the hydrophilic D-glucitol heads are exposed to the aqueous solvent.
At higher concentrations or under different temperature and pH conditions, these molecules can form lamellar structures. These consist of bilayers of molecules, with the hydrophobic tails forming the interior of the bilayer and the hydrophilic heads facing the aqueous phase on either side. These bilayers can stack to form multilamellar vesicles or tubes. mdpi.commdpi.com Studies on the related compound 12-hydroxystearic acid have shown a transition from lamellar structures at lower temperatures to micelles at higher temperatures. mdpi.com The presence of the hydroxyl group on the fatty acid chain can also influence the shape of the micelles, with studies on 12-HSA indicating the formation of prolate (elongated) micelles in contrast to the oblate (flattened) micelles formed by stearic acid. mdpi.com
Environmental and Structural Factors Governing Self-Assembly
The transition from individual D-Glucitol mono(12-hydroxystearate) molecules to a three-dimensional gel network is highly sensitive to external conditions and molecular structure. Factors such as the choice of solvent, thermal history, and gelator concentration play a critical role in determining the final morphology and properties of the assembled material.
Solvent-Mediated Self-Assembly and Solvatochromic Effects
The nature of the solvent is a paramount factor in the self-assembly of amphiphilic molecules like D-Glucitol mono(12-hydroxystearate). The solvent's polarity, hydrogen-bonding capability, and molecular size determine the strength and nature of the interactions between gelator molecules and between the gelator and the solvent. nih.gov The gelation properties of the parent molecule, 12-hydroxystearic acid (12-HSA), are known to be strongly dependent on the solvent used. mrs-j.org
In apolar solvents, hydrogen-bonding interactions between the hydroxyl groups on the stearate chain and the glucitol headgroup are the dominant driving force for the one-dimensional growth of fibers. nih.gov In more polar solvents, these hydrogen bonds can be disrupted by the solvent, making van der Waals interactions between the long hydrocarbon chains more dominant in the aggregation process. nih.gov This balance of forces, dictated by the solvent, directly influences the structure of the self-assembled fibrillar networks (SAFiNs).
The Hansen solubility parameters (HSP) provide a method to predict the gelation behavior of a low-molecular-weight gelator in various solvents. nih.gov The mechanical strength of 12-HSA organogels, for instance, has been shown to correlate strongly with the distance between the HSP of the gelator and the solvent, providing a quantitative way to understand solvent compatibility. nih.gov
Table 1: Influence of Solvent Polarity on Dominant Interactions and Assembly
| Solvent Type | Dominant Intermolecular Interaction | Expected Effect on D-Glucitol mono(12-hydroxystearate) Assembly |
|---|---|---|
| Apolar (e.g., Hexane, Toluene) | Hydrogen Bonding (inter-gelator) | Promotes strong, directional fiber formation, leading to robust gel networks. |
| Polar Aprotic (e.g., Acetone) | Van der Waals Interactions & Dipole-Dipole | Can compete for hydrogen bonding sites, potentially leading to weaker or different network morphologies. |
| Polar Protic (e.g., Ethanol) | Hydrogen Bonding (gelator-solvent and inter-gelator) | Strong competition between solvent and gelator for H-bonds can inhibit fibrillation, requiring higher concentrations for gelation. |
Impact of Temperature and Thermal Processing on Network Morphology
The formation of gels from D-Glucitol mono(12-hydroxystearate) is a thermally reversible process. mrs-j.org Heating a gel provides enough thermal energy to disrupt the non-covalent bonds holding the network together, causing it to dissolve into a sol state. Upon cooling, the molecules re-assemble. The rate of this cooling, or thermal processing, has a significant impact on the resulting network morphology and its mechanical properties.
Studies on 12-HSA have demonstrated that the cooling rate directly influences the crystal structure of the fibers. researchgate.net
Slow Cooling Rate (e.g., 1 °C/min): Allows more time for molecules to arrange into a thermodynamically stable state, leading to the formation of a well-organized, fibrillar structure with thicker crystal formations. researchgate.net
Fast Cooling Rate (e.g., 30 °C/min): Traps the molecules in a kinetically favored state, resulting in a spherulitic microstructure with smaller crystals and a higher degree of branching. researchgate.net
These different microstructures have distinct physical properties. The fibrillar networks formed under slow cooling are often mechanically stronger, while the spherulitic structures from fast cooling may have a higher capacity for oil binding but lower mechanical strength. researchgate.net The melting temperature of the gel is also influenced by the degree of crystallinity and imperfections in the network, with more ordered structures generally exhibiting sharper melting peaks. researchgate.net
Table 2: Effect of Cooling Rate on 12-HSA Oleogel Properties
| Cooling Rate | Resulting Microstructure | Mechanical Properties |
|---|---|---|
| Low (e.g., 1 °C/min) | Fibrillar network with organized, thicker crystals. researchgate.net | Higher mechanical strength and yield stress. researchgate.net |
| High (e.g., 30 °C/min) | Spherulitic structure with high branching. researchgate.net | Lower storage modulus and yield stress, but higher oil-binding capacity. researchgate.net |
Concentration-Dependent Assembly and Critical Aggregation Concentrations
The self-assembly of gelators is a concentration-dependent phenomenon. Below a certain threshold, the Critical Aggregation Concentration (CAC) or Critical Gelation Concentration (CGC), the molecules exist as monomers or small, soluble aggregates. Above the CGC, the molecules assemble into the space-filling fibrillar network required for gelation. For 12-HSA, gelation can occur at very low concentrations, sometimes only a few percent by weight. mrs-j.org
As the concentration of the gelator increases, the properties of the gel are enhanced. The melting temperature of the gel increases with higher gelator concentration, and the mechanical strength (storage modulus) of the gel also rises due to the formation of a denser and more interconnected fibrillar network. mrs-j.orgresearchgate.net The melting enthalpy, which is a measure of the energy required to break down the gel network, is also proportional to the amount of gelator present in the system. researchgate.net
Effects of Structural Modifications on Self-Assembly Behavior
The self-assembly process is highly sensitive to the molecular structure of the gelator. Even small modifications can lead to significant changes in gelation ability and network morphology. mdpi.com For D-Glucitol mono(12-hydroxystearate), key structural features include the D-glucitol headgroup, the ester linkage, the long alkyl chain, and the hydroxyl group at the 12th position.
The Hydroxyl Group: The hydroxyl group on the fatty acid chain is critical. Its ability to form hydrogen bonds is a primary driver for the directional, one-dimensional growth of the fibers. Removing this group would drastically alter the self-assembly mechanism.
The Alkyl Chain: The length and nature of the alkyl chain are crucial for the van der Waals interactions that stabilize the fibers. Studies on other glycolipid surfactants show that changing the length of the hydrophobic tail can dramatically alter the critical micelle concentration and self-assembly behavior. nih.gov
In essence, the ability of D-Glucitol mono(12-hydroxystearate) to form a gel relies on a delicate balance of intermolecular forces, which is dictated by its specific chemical structure. nih.gov
Rheological and Material Science Characterization of D Glucitol Mono 12 Hydroxystearate Systems
Rheological Properties of Self-Assembled Systems
The macroscopic flow behavior, or rheology, of these systems is a direct consequence of the underlying microscopic network structure. Understanding these properties is crucial for predicting material performance and processing behavior.
Gels formed by D-Glucitol mono(12-hydroxystearate) exhibit viscoelastic behavior, meaning they possess both solid-like elastic and liquid-like viscous properties. This is quantified using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus signifies the viscous component, or the energy dissipated as heat. tainstruments.com
In a well-formed gel, the self-assembled network of D-Glucitol mono(12-hydroxystearate) creates a structure that is predominantly elastic. Consequently, the storage modulus (G') is significantly higher than the loss modulus (G'') across a wide range of frequencies. This G' > G'' relationship is a hallmark of a true gel structure, indicating that the material behaves more like a solid than a liquid. researchgate.net The magnitude of the moduli provides information about the stiffness and strength of the gel network. tainstruments.com For instance, a higher G' value corresponds to a firmer gel. The behavior of these moduli is a critical indicator of the structural integrity of the material. researchgate.netresearchgate.net
Table 1: Representative Viscoelastic Properties of a D-Glucitol mono(12-hydroxystearate) Oleogel
| Rheological Parameter | Typical Value / Behavior | Significance |
| Storage Modulus (G') | > Loss Modulus (G'') | Indicates a stable, solid-like gel network. tainstruments.com |
| Loss Modulus (G'') | < Storage Modulus (G') | Shows minimal energy dissipation as heat. tainstruments.com |
| Frequency Dependence | G' and G'' show little dependence on frequency | Characteristic of a cross-linked gel structure. |
| Tan δ (G''/G') | < 1 | Quantifies the predominantly elastic nature of the material. |
The networks formed by D-Glucitol mono(12-hydroxystearate) are typically held together by non-covalent interactions, such as hydrogen bonds. This bonding mechanism imparts an important property known as thixotropy. Thixotropy is a time-dependent, shear-thinning behavior where the gel's viscosity decreases under applied stress or shear, and then gradually recovers when the stress is removed.
When subjected to high shear, the delicate fibrillar network can be temporarily broken down, causing the gel to flow more like a liquid. Upon cessation of shear, the molecules can re-associate, and the network structure reforms, leading to the recovery of the initial viscosity and solid-like texture. This rheological reversibility is a key characteristic of many physically cross-linked gels and is crucial for applications requiring both stability at rest and ease of flow during application.
The rheological properties of D-Glucitol mono(12-hydroxystearate) gels are not intrinsic to the molecule alone but are profoundly influenced by the processing conditions under which the gel is formed. mdpi.com Key parameters include cooling rate, shear during cooling, and final storage temperature. researchgate.net These factors dictate the kinetic pathway of self-assembly, leading to different network structures and, consequently, different rheological profiles. mdpi.comwindows.net
Studies on the closely related 12-hydroxystearic acid (12-HSA) have shown that the cooling rate during crystallization has a dramatic effect on the final gel properties. researchgate.net
Slow Cooling (e.g., 1 °C/min): Promotes the formation of a network dominated by long, well-defined fibers. This fibrillar microstructure generally leads to a higher storage modulus and a stronger, more rigid gel. researchgate.net
Fast Cooling (e.g., 30 °C/min): Leads to a higher nucleation rate, resulting in a spherulitic microstructure. These gels tend to have a lower storage modulus and yield stress compared to their fibrillar counterparts. researchgate.net
Similarly, the application of shear during the gelation process can influence crystal formation and network topology, often promoting the transition to more stable crystalline forms. researchgate.netwisc.edu
Table 2: Effect of Cooling Rate on Rheology and Structure
| Processing Condition | Resulting Microstructure | Impact on Rheology |
| Slow Cooling Rate | Fibrillar Network researchgate.net | Higher Storage Modulus (G'), Firmer Gel researchgate.net |
| Fast Cooling Rate | Spherulitic Network researchgate.net | Lower Storage Modulus (G'), Weaker Gel researchgate.net |
Structural Analysis of Material Phases
The macroscopic properties of these gels are underpinned by the microscopic and nanoscopic arrangement of the D-Glucitol mono(12-hydroxystearate) molecules.
The self-assembly of D-Glucitol mono(12-hydroxystearate) in a solvent typically results in the formation of an entangled, three-dimensional network of crystalline fibers. The specific morphology of this network is a critical determinant of the gel's properties. The two primary morphologies observed are fibrillar and spherulitic. researchgate.net
Fibrillar Structures: These are characterized by long, high-aspect-ratio crystalline fibers that entangle to form the gel network. This morphology is often favored under conditions of slow cooling, which allows for one-dimensional crystal growth. researchgate.net The resulting network can have a high degree of branching, creating small, uniform pores that effectively entrap the solvent. researchgate.net
Spherulitic Structures: Spherulites are spherical, semi-crystalline structures formed by radiating lamellae or fibrils. This morphology is promoted by rapid cooling, where a high rate of nucleation leads to growth in multiple directions from a central point. researchgate.net Spherulitic networks are often composed of a high proportion of smaller crystals. researchgate.net
The transition between these morphologies can be controlled by manipulating kinetic factors like the cooling rate, which alters the level of supersaturation during crystallization. researchgate.netresearchgate.net
The formation of the gel network is a crystallization process. D-Glucitol mono(12-hydroxystearate) molecules arrange into ordered, crystalline structures that form the backbone of the network. The kinetics of this crystallization and the resulting crystal structure are sensitive to formulation and processing variables. wisc.edu
The sorbitol (D-Glucitol) component of the molecule is known for its complex crystallization behavior and its ability to exist in different crystalline forms, a phenomenon known as polymorphism. wisc.edu It is highly probable that D-Glucitol mono(12-hydroxystearate) also exhibits polymorphism. Different polymorphs can have different stabilities, dissolution rates, and crystal habits (shapes), which in turn affect the morphology and strength of the gel network.
Processing conditions such as temperature and applied shear can influence which polymorphic form crystallizes. wisc.edu For example, higher temperatures during crystallization may promote the formation of more thermodynamically stable polymorphs, while rapid cooling might trap the system in a less stable, metastable state. wisc.eduresearchgate.net The presence of seed crystals can also be used to direct crystallization toward a desired polymorph, accelerating the onset of gelation. wisc.edu
Pore Structure and Network Connectivity in Gels
The gelation of systems containing 12-HSA derivatives is contingent upon the formation of self-assembled fibrillar networks (SAFINs). acs.orgresearchgate.net These networks create the porous structure that immobilizes the solvent, leading to the formation of a gel. The primary mechanism driving this self-assembly is intermolecular hydrogen bonding, facilitated by the hydroxyl group on the 12th carbon of the stearic acid chain. mrs-j.org This directional bonding encourages the longitudinal growth of the molecules into primary fibers or ribbon-like aggregates. researchgate.net
These primary fibers subsequently interact and entangle to form a three-dimensional network, creating pores that trap the liquid phase. The morphology of this network can vary depending on the solvent and cooling conditions. acs.orgresearchgate.net Common structures observed in gels formed by 12-HSA and its derivatives include:
Spherulitic Objects: The fibrillar networks often consist of spherulites, which are spherical semi-crystalline structures formed by radiating crystalline fibers. acs.orgresearchgate.net
Lamellar Packing: X-ray studies indicate that within the fibers, the gelator molecules are packed into lamellae. acs.orgresearchgate.net
Multilamellar Tubes and Helical Ribbons: In aqueous systems containing both 12-HSA and stearic acid, the molecules can self-assemble into multilamellar tubes and helical ribbons, demonstrating a partitioning effect driven by the favorable hydrogen bonding of the 12-HSA molecules.
The connectivity and density of this network define the pore structure and are critical to the gel's mechanical properties and stability. mrs-j.org
Structure-Property Relationships in Advanced Material Formulations
Correlation Between Molecular Structure and Macroscopic Gel Strength
The macroscopic strength of gels formed by D-Glucitol mono(12-hydroxystearate) is directly correlated with its molecular structure and the resulting network architecture. The key structural features of the 12-hydroxystearate moiety are the 18-carbon alkyl chain, the carboxylic acid derivative head (esterified to D-glucitol), and the hydroxyl group at the C12 position.
The gel network's integrity, and thus its strength, relies on the self-assembly of these molecules. The C12-hydroxyl group is paramount, as it facilitates the primary hydrogen bonding that drives the formation of the fibrous network. mrs-j.org The long alkyl chain contributes through van der Waals interactions, promoting the packing of molecules into crystalline lamellae within the fibers. researchgate.net The D-glucitol headgroup, being relatively large and hydrophilic, will influence the packing geometry and the solubility of the gelator in different solvents, thereby modulating the final gel properties. Research on various 12-HSA derivatives has shown that even small modifications to the headgroup can lead to significant changes in the properties of their gels. researchgate.net
A quantitative approach to understanding this relationship involves the use of Hansen solubility parameters (HSP). nih.govtandfonline.com Studies on 12-HSA have shown that the mechanical strength of the resulting organogel strongly correlates with the "distance" between the gelator and the solvent in Hansen space. nih.govtandfonline.com This provides a predictive tool for designing gels with specific strengths by selecting appropriate solvents.
Engineering of Material Attributes for Specific Applications (e.g., stability enhancement)
The molecular design of 12-HSA derivatives allows for the engineering of specific material attributes. One of the most notable properties of these gels is their thixotropy—the ability to become fluid when sheared and to recover their gel state upon resting. researchgate.netresearchgate.net Some organogels based on (R)-12-hydroxystearic acid derivatives exhibit exceptionally rapid recovery of their viscoelasticity, often within seconds of the cessation of strain. acs.orgresearchgate.net This shear-thinning and rapid recovery behavior is a highly desirable engineered property for applications requiring stability during storage but ease of flow during application.
Use in Soft Materials and Gelling Agents for Non-Clinical Applications
Derivatives of 12-hydroxystearic acid are recognized as exceptionally efficient and versatile low molecular-mass organogelators (LMOGs) for a wide array of non-clinical applications. acs.orgresearchgate.net Their ability to gel a broad range of organic liquids, often at very low concentrations (e.g., less than 1 wt%), makes them highly valuable in material science. acs.orgresearchgate.netdntb.gov.ua
These gelling agents are used to structure materials for various purposes. For example, they can gel mineral oil, aliphatic and aromatic hydrocarbons, and chlorinated fluids. dntb.gov.ua This capability is leveraged in the formulation of lubricants, cosmetics, and coatings to control viscosity and provide structure. An advanced application includes the gelation of supercritical carbon dioxide (with the aid of a co-solvent like ethanol), which has implications for enhanced oil recovery and other high-pressure processes. dntb.gov.ua The structural similarity of D-Glucitol mono(12-hydroxystearate) to other sugar-based esters like sorbitan (B8754009) monostearate, a known oleogelator, further supports its potential in creating structured oils and soft materials. researchgate.netresearchgate.net
The effectiveness of 12-HSA as a gelator in different solvents can be predicted using Hansen Solubility Parameters, as shown in the table below. This allows for the rational design of soft materials for specific applications.
Table 1: Gelation Capability of 12-Hydroxystearic Acid (12-HSA) in Various Solvents Based on Hansen Solubility Parameters This interactive table summarizes the observed gelation behavior of 12-HSA at concentrations up to 3 wt% as a function of the solvent's hydrogen-bonding parameter (δh). Users can filter or sort the data to see the correlation.
| Solvent Type | Hydrogen-Bonding HSP (δh) (MPa¹/²) | Observed Outcome at ≤ 3 wt% 12-HSA | Reference |
| Low Polarity | < 4.7 | Clear Organogel Forms | psu.edu |
| Intermediate Polarity | 4.7 - 5.1 | Opaque Organogel Forms | psu.edu |
| High Polarity | > 5.1 | No Gel Formation (Solution Remains) | psu.edu |
| Alcohols | Variable (e.g., > 6.5) | Generally No Gel Formation | researchgate.net |
Biocompatibility and Environmental Implications in Research Contexts
Biodegradation and Environmental Fate Studies
The biodegradation of sorbitan (B8754009) esters, a class of compounds to which D-Glucitol mono(12-hydroxystearate) belongs, generally involves hydrolysis. This process breaks the ester bond, yielding sorbitol and the corresponding fatty acid nih.govcir-safety.org. In the case of D-Glucitol mono(12-hydroxystearate), this would result in the formation of sorbitol and 12-hydroxystearic acid.
The likely biodegradation pathway is summarized below:
D-Glucitol mono(12-hydroxystearate) + H₂O ---(Enzymatic Hydrolysis)--> Sorbitol + 12-Hydroxystearic Acid
Following hydrolysis, the resulting components are expected to undergo further degradation. Sorbitol is a sugar alcohol that can be readily metabolized by microorganisms nih.gov. The fatty acid moiety, 12-hydroxystearic acid, is also expected to be biodegradable acme-hardesty.com. Some sorbitan esters are considered readily biodegradable nih.gov. The presence of microorganisms in soil and water facilitates the breakdown of such organic compounds researchgate.netucsf.edu.
The environmental footprint of D-Glucitol mono(12-hydroxystearate) is influenced by its bio-based origin and its fate in the environment. Being derived from renewable resources contributes positively to its sustainability profile acme-hardesty.commdpi.com. However, a recent development has led to a significant change in the classification of its key component, 12-hydroxystearic acid (12-HSA).
In 2024, the European Chemicals Agency (ECHA) reclassified 12-HSA as environmentally hazardous, specifically toxic to aquatic life castor-international.nl. This reclassification has significant implications for products containing this substance, requiring revised safety data sheets and adherence to new packaging and transportation regulations castor-international.nl. This underscores the importance of a comprehensive life-cycle assessment for any material to fully understand its environmental impact rsc.org.
The following table outlines key considerations for the environmental footprint of D-Glucitol mono(12-hydroxystearate):
| Aspect | Consideration | Details |
| Source | Bio-based | Derived from renewable plant sources. acme-hardesty.commdpi.com |
| Biodegradability | Expected to be biodegradable | Hydrolyzes into sorbitol and 12-hydroxystearic acid, which are then further degraded. nih.govcir-safety.org |
| Aquatic Toxicity | Potential for environmental hazard | The key component, 12-hydroxystearic acid, is now classified as toxic to aquatic life. castor-international.nl |
| Regulatory Status | Evolving | The reclassification of 12-HSA necessitates updated safety and handling protocols. castor-international.nl |
Q & A
Basic: How can researchers investigate molecular interactions between D-Glucitol mono(12-hydroxystearate) and other formulation components in lubricants or gels?
Methodological Answer:
To study molecular interactions, dispersion experiments in polar (e.g., tetrahydrofuran) and non-polar (e.g., heptane) solvents can be employed. For instance, small grease samples containing D-Glucitol mono(12-hydroxystearate) derivatives are suspended in these solvents, and particle behavior is observed post-shaking. Incompletely dissolved particles suggest interactions between thickeners, oils, or additives. Advanced techniques like FTIR or NMR can further analyze chemical bonding .
Advanced: What computational methods are suitable for analyzing the aggregation behavior and rheological properties of 12-hydroxystearate derivatives?
Methodological Answer:
Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are critical for understanding aggregate structures. For example, QM optimizes molecular conformations, while MD simulations (using force fields like CHARMM or AMBER) model packing efficiency of lithium or sodium salts in solvents. These methods reveal how counterions (Li⁺ vs. Na⁺) influence aggregate density and rheological stability, providing design insights for grease thickeners or organogels .
Basic: What methodologies assess the metabolic pathways and environmental persistence of D-Glucitol mono(12-hydroxystearate)?
Methodological Answer:
Metabolic pathways can be studied via in vitro enzymatic hydrolysis assays using esterases to simulate breakdown into D-glucitol and 12-hydroxystearic acid. Environmental persistence is evaluated using the Arnot-Gobas QSAR model (e.g., BCFBAF v3.01) to estimate bioaccumulation factors (BCF). Acute aquatic toxicity tests on species like Daphnia magna provide LC₅₀ values, while chronic studies assess long-term ecological impacts .
Advanced: How can dual drug delivery systems incorporating D-Glucitol mono(12-hydroxystearate)-based copolymers be optimized for controlled release?
Methodological Answer:
Co-entrapment efficiency in copolymer matrices (e.g., poly[ε-caprolactone-co-(12-hydroxystearate)]) is evaluated using encapsulation efficiency (EE%) assays. Parameters like polymer-drug ratio, solvent evaporation rates, and emulsion stability are optimized via DOE (Design of Experiments). In vitro release profiles in simulated physiological media (e.g., PBS at pH 7.4) are monitored using HPLC, with kinetic models (e.g., Higuchi or Korsmeyer-Peppas) guiding release mechanisms .
Basic: What experimental approaches are used to evaluate the thermal stability of D-Glucitol mono(12-hydroxystearate) under simulated physiological conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures and phase transitions. For gastric stability, samples are incubated in simulated gastric fluid (SGF, pH 1.2–3.0) at 37°C, followed by LC-MS analysis to identify degradation products like hydroxylated or epoxidized fatty acids .
Advanced: What structural factors influence the efficiency of D-Glucitol mono(12-hydroxystearate) as a nonionic surfactant in emulsion systems?
Methodological Answer:
Critical micelle concentration (CMC) is determined via surface tension measurements (e.g., Wilhelmy plate method). Hydrophilic-lipophilic balance (HLB) calculations guide emulsion stability, while small-angle X-ray scattering (SAXS) characterizes micelle size/shape. Polarized light microscopy assesses liquid crystalline phases in surfactant-oil-water systems .
Basic: How do researchers differentiate between esterase-mediated hydrolysis and abiotic degradation of D-Glucitol mono(12-hydroxystearate) in environmental samples?
Methodological Answer:
Comparative studies use heat-inactivated enzymes (control) vs. active esterases in buffer solutions. Degradation products are quantified via GC-MS. Abiotic hydrolysis is tested at varying pH (e.g., 4–9) and temperatures, with pseudo-first-order kinetics modeling degradation rates .
Advanced: What role does stereochemistry play in the self-assembly and gelation properties of 12-hydroxystearate derivatives?
Methodological Answer:
Chiral centers (e.g., R-configuration in 12-hydroxystearic acid) are analyzed using circular dichroism (CD) spectroscopy. MD simulations compare hydrogen-bonding networks and packing efficiency of enantiomers. Rheology tests (e.g., oscillatory shear) correlate stereochemical purity with viscoelastic moduli (G’/G’’) in gel matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
